Esculentoside I
Description
General Overview and Classification as an Oleanane-Type Triterpenoid (B12794562) Saponin (B1150181)
Esculentoside I is a naturally occurring chemical compound classified as an oleanane-type triterpenoid saponin. ontosight.aivulcanchem.com Saponins (B1172615) are a broad class of plant-derived secondary metabolites characterized by their complex structures, which consist of a non-sugar aglycone linked to one or more sugar chains. nih.govwikipedia.org This amphipathic nature, with both hydrophobic (aglycone) and hydrophilic (sugar) components, gives them soap-like properties. nih.govwikipedia.org
The classification of this compound as an oleanane-type triterpenoid saponin is based on its aglycone core structure. ontosight.aivulcanchem.com Triterpenoids are a large and diverse group of natural products derived from a 30-carbon precursor, squalene. nih.gov The oleanane (B1240867) skeleton is a specific pentacyclic (five-ring) triterpenoid structure that forms the foundation for a wide variety of saponins found in many plant families. nih.govresearchgate.net
The chemical structure of this compound is complex, featuring a phytolaccagenin (B1677769) aglycone. ontosight.ai This aglycone is a type of oleanane triterpenoid. Attached to this core are sugar moieties (glycosides). Specifically, this compound has a disaccharide unit linked at the C-3 position and a glucopyranosyl unit at the C-28 position of the phytolaccagenin aglycone. ontosight.ai The systematic name for this compound is olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-. ontosight.ai
Table 1: Chemical and Structural Details of this compound
| Property | Details |
|---|---|
| Compound Name | This compound |
| Classification | Oleanane-Type Triterpenoid Saponin |
| Aglycone | Phytolaccagenin |
| Molecular Formula | C49H78O22 |
| Systematic Name | olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)- |
Natural Occurrence and Botanical Sources within the Phytolacca Genus
This compound is naturally found in plants belonging to the genus Phytolacca, which is part of the Phytolaccaceae family. researchgate.netwikipedia.org This genus comprises perennial herbs, shrubs, and trees native to North America, South America, and East Asia. wikipedia.org Common names for plants in this genus include pokeweed, pokeberry, and inkberry. wikipedia.org
The primary botanical sources of this compound and related compounds are species such as Phytolacca esculenta, Phytolacca americana, and Phytolacca acinosa. researchgate.netresearchgate.net These plants are known to produce a variety of triterpenoid saponins, including a range of esculentosides. researchgate.netnih.govfrontiersin.org For instance, Phytolacca acinosa, also known as Indian pokeweed, has been identified as a source of numerous oleanane derivatives and triterpenoid saponins. nih.govfrontiersin.orgwikipedia.org Research has shown that different parts of the plant, including the roots, can contain these compounds. researchgate.netnih.govfrontiersin.org
Table 2: Botanical Sources of Esculentosides
| Plant Species | Genus | Family | Notable Saponins |
|---|---|---|---|
| Phytolacca esculenta | Phytolacca | Phytolaccaceae | Esculentoside A, this compound |
| Phytolacca americana | Phytolacca | Phytolaccaceae | Esculentosides |
| Phytolacca acinosa | Phytolacca | Phytolaccaceae | Esculentoside A, B, C, D, H, S, T, U |
Historical Context of Esculentoside Research and Isolation
The study of esculentosides is part of a broader investigation into the chemical constituents of plants from the Phytolacca genus, which have a history of use in traditional medicine. nih.govfrontiersin.org The isolation and structural elucidation of these compounds have been driven by an interest in their potential biological activities.
Early research on Phytolacca species led to the discovery of a variety of triterpenoid saponins. For example, Esculentoside A, another prominent saponin from Phytolacca esculenta, was isolated and its anti-inflammatory effects were reported in the late 1990s. karger.com
The specific isolation of this compound and the determination of its structure have been part of ongoing phytochemical investigations of Phytolacca species. For instance, research on Phytolacca acinosa has led to the isolation of several new and known triterpenoid saponins, including various esculentosides. nih.govfrontiersin.org The process of isolating these compounds typically involves extraction from the plant material, followed by various chromatographic techniques to separate and purify the individual saponins. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to determine their complex chemical structures. nih.govfrontiersin.org While direct studies on this compound are somewhat limited, research on related compounds like Esculentoside A has provided a valuable foundation for understanding the chemistry and potential applications of this class of saponins. vulcanchem.com
Structure
2D Structure
Properties
CAS No. |
141890-70-2 |
|---|---|
Molecular Formula |
C49H78O22 |
Molecular Weight |
1019.1 g/mol |
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C49H78O22/c1-44(42(63)65-6)11-13-49(43(64)71-41-35(61)32(58)30(56)25(18-51)67-41)14-12-47(4)21(22(49)15-44)7-8-28-45(2)16-23(54)38(46(3,20-53)27(45)9-10-48(28,47)5)70-40-36(62)33(59)37(26(19-52)68-40)69-39-34(60)31(57)29(55)24(17-50)66-39/h7,22-41,50-62H,8-20H2,1-6H3/t22-,23+,24-,25-,26-,27?,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44-,45+,46+,47-,48-,49+/m1/s1 |
InChI Key |
RVFKKJWNOMAQID-FIDPECDTSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Synonyms |
3-O-(glucopyranosyl-(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside I |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis
Chemical Constituents and Glycosylation Patterns of Esculentoside I
This compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. researchgate.net The core structure is built upon a triterpenoid (B12794562) sapogenin, which is linked to oligosaccharide units.
The aglycone, or non-sugar portion, of this compound is phytolaccagenin (B1677769). ontosight.ai This aglycone is a derivative of oleanolic acid and features a distinctive olean-12-ene (B1638996) framework. vulcanchem.com
The glycosylation pattern of this compound is specific and defines its identity within the broader esculentoside family. researchgate.net A disaccharide chain is attached via a glycosidic bond to the hydroxyl group at the C-3 position of the aglycone. This chain consists of two glucose units linked together. A second, single glucose unit is attached via an ester linkage to the carboxyl group at the C-28 position of the aglycone. ontosight.ai The complete chemical name, which encapsulates these features, is olean-12-ene-28,29-dioic acid, 3-((4-o-beta-d-glucopyranosyl-beta-d-glucopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-d-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)-. ontosight.ai
Table 1: Chemical Constituents of this compound
| Component | Type | Specific Moiety | Attachment Point on Aglycone |
| Aglycone | Triterpenoid Sapogenin | Phytolaccagenin | - |
| Glycosyl Moiety 1 | Disaccharide | β-D-glucopyranosyl-(1→4)-β-D-glucopyranose | C-3 |
| Glycosyl Moiety 2 | Monosaccharide | β-D-glucopyranose | C-28 |
Spectroscopic and Spectrometric Characterization Techniques
The structural elucidation of this compound relies heavily on the application of advanced spectroscopic and spectrometric techniques. vulcanchem.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for unambiguously determining its structure. ontosight.ai
NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectra reveal the number and environment of protons, allowing for the initial identification of signals corresponding to the aglycone's methyl groups, olefinic protons, and the anomeric protons of the sugar units.
¹³C NMR spectra provide data on all carbon atoms in the molecule. The chemical shifts of the anomeric carbons (typically δ 95-105 ppm) confirm the number of sugar units and their anomeric configuration, while signals for the aglycone's carbons map the triterpenoid skeleton. thieme-connect.com
2D NMR Techniques: For complete and unambiguous assignment, various 2D NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships within the same spin system, which is crucial for tracing the connectivity within each sugar ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for determining the linkage points between sugar units and, most importantly, the attachment sites of the sugar chains to the aglycone (e.g., correlating the anomeric proton of the inner sugar to C-3 of phytolaccagenin).
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides through-space correlations, which helps to establish the relative stereochemistry and the sequence of the sugar units. researchgate.net
Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Structural Features in Triterpenoid Saponins (B1172615)
| Structural Feature | Typical Chemical Shift (δ, ppm) | Significance |
| Aglycone C-3 | ~80-90 | Shift confirms glycosylation at this position. |
| Aglycone C-12 | ~122 | Olefinic carbon of the olean-12-ene backbone. |
| Aglycone C-13 | ~144 | Olefinic carbon of the olean-12-ene backbone. |
| Aglycone C-28 | ~176 | Carboxyl carbon, shift indicates ester linkage. |
| Anomeric Carbon (C-1') | ~104 | Confirms the presence and anomeric configuration of the sugar at C-3. |
| Anomeric Carbon (C-1'''') | ~95 | Confirms the presence and anomeric configuration of the sugar at C-28. thieme-connect.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, non-volatile, and thermally fragile molecules like this compound. nih.gov It is often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis. ekb.eg
The analysis typically provides the molecular weight of the parent compound, often observed as a deprotonated molecule [M-H]⁻ in negative ion mode or as a sodiated adduct [M+Na]⁺ in positive ion mode. researchgate.netmdpi.com
Collision-Induced Dissociation (CID) in MS/MS experiments is used to fragment the parent ion. The resulting fragmentation pattern is highly informative. For bidesmosidic saponins like this compound, the fragmentation pathways typically involve the sequential loss of the sugar units. By analyzing the mass differences between the fragment ions, the sequence of the sugar chains can be determined, and the mass of the aglycone can be confirmed. For instance, the cleavage of the ester bond at C-28 is often observed, followed by the sequential loss of the sugars from the C-3 position, providing clear evidence for the bidesmosidic nature and the composition of each glycosyl chain. mdpi.com
Table 3: Representative ESI-MS/MS Fragmentation Data for a Related Saponin (Esculentoside A)
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+Na]⁺ | 849.3 | Sodiated parent molecule of Esculentoside A. researchgate.net |
| [M+Na - C₅H₈O₄]⁺ | 717.3 | Loss of the terminal xylose unit. |
| [M+Na - C₅H₈O₄ - C₆H₁₀O₅]⁺ | 555.3 | Subsequent loss of the inner glucose unit. |
| [Aglycone+Na]⁺ | 493.3 | Resulting sodiated aglycone after loss of the entire sugar chain. |
Note: This table is illustrative of the fragmentation process using data from the closely related Esculentoside A.
Stereochemical Configuration and Isomeric Forms of this compound
The biological function of complex natural products is intrinsically linked to their three-dimensional structure. The stereochemistry of this compound is defined by multiple chiral centers on both the aglycone and the sugar moieties.
The specific stereochemical configuration of the aglycone is given as (2β,3β,4α,20β). ontosight.ai This notation describes the orientation of the substituents at these carbon atoms relative to the plane of the ring system:
2β and 3β: The hydroxyl groups at positions C-2 and C-3 are oriented on the same side of the molecule (beta-configuration).
4α: The substituent at C-4 is in the alpha-configuration, on the opposite side.
20β: The orientation at C-20 is in the beta-configuration.
Furthermore, the glycosidic linkages between the sugar units and to the aglycone are all in the beta (β) anomeric configuration, as indicated in the full chemical name. ontosight.ai This is determined through analysis of the coupling constants of the anomeric protons in ¹H NMR spectra and the chemical shifts of the anomeric carbons in ¹³C NMR spectra.
This compound is one of many isomers within the esculentoside family. researchgate.net Other esculentosides, such as Esculentoside A, H, or O, may differ in the type of sugar, the length of the sugar chains, or the specific aglycone (e.g., jaligonic acid vs. phytolaccagenin). researchgate.netontosight.aiontosight.ai
Isolation, Purification, and Derivatization Methodologies
Advanced Extraction Techniques from Complex Plant Matrices
The initial step in isolating Esculentoside I involves its extraction from the plant material, typically the dried and powdered roots. Given the complexity of the plant matrix, which contains a vast array of primary and secondary metabolites, advanced extraction methods are often preferred over traditional techniques like maceration to improve efficiency and yield.
Commonly, a polar solvent such as methanol or ethanol is used for the initial extraction, as saponins (B1172615) are generally soluble in these solvents. lnppswu.com For instance, in one documented procedure, the powdered roots of P. americana were extracted with methanol. lnppswu.com The resulting crude extract is a complex mixture requiring further fractionation. This is often achieved through liquid-liquid partitioning, where the crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, acetone, and methanol. lnppswu.com This process helps to separate compounds based on their polarity, with triterpenoid (B12794562) saponins like this compound typically concentrating in the more polar fractions.
Modern extraction techniques that can be applied for enhancing the efficiency of saponin (B1150181) extraction include:
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and enhancing the extraction of target compounds.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.
Pressurized Liquid Extraction (PLE): This method employs solvents at elevated temperatures and pressures, which improves extraction efficiency and can be automated for high-throughput screening.
Following extraction, the saponin-rich fraction is typically concentrated under reduced pressure to yield a crude saponin mixture that serves as the starting material for subsequent chromatographic purification.
Chromatographic Separation Strategies for Triterpenoid Saponins
The separation of individual triterpenoid saponins from the enriched extract is challenging due to their structural similarities. A combination of different chromatographic techniques is usually necessary to achieve high-purity isolation of compounds like this compound.
High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding the irreversible adsorption of samples. d-nb.infonih.gov This makes it particularly well-suited for the preparative separation of saponins from crude extracts. mdpi.comglobalresearchonline.net The technique relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force field. mdpi.com
For saponins, which often lack strong UV-absorbing chromophores, an Evaporative Light Scattering Detector (ELSD) is an ideal detection method. researchgate.netsemanticscholar.org ELSD is a universal, mass-based detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. benthamdirect.comnih.gov This provides a stable baseline even with the gradient elution required for separating complex mixtures. nih.gov The combination of HSCCC with ELSD has been successfully applied to the separation of triterpenoid saponins from the roots of Radix Phytolaccae. researchgate.net The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. A typical system for separating moderately polar saponins might consist of chloroform-methanol-water or n-hexane-ethyl acetate-methanol-water in various ratios. d-nb.inforesearchgate.net
Table 1: Example HSCCC-ELSD Parameters for Triterpenoid Saponin Separation
| Parameter | Value | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) | d-nb.info |
| Revolution Speed | 1800 rpm | d-nb.info |
| Mobile Phase Flow Rate | 1.0 mL/min | d-nb.info |
| Detection Wavelength | 254 nm (for compounds with chromophores) | d-nb.info |
| ELSD Drift Tube Temp. | 70 °C | nih.gov |
| ELSD Gas Pressure | 2.5 bar | nih.gov |
Preparative High-Performance Liquid Chromatography (prep-HPLC) is an indispensable tool for the final purification of this compound to obtain a high-purity compound suitable for structural elucidation and biological assays. springernature.comnih.govspringernature.com It is often used as the final step after initial fractionation by methods like HSCCC or column chromatography. nih.govresearchgate.net
Reversed-phase chromatography is the most common mode used for saponin purification. nih.gov A C18 column is typically employed, with a mobile phase consisting of a gradient of acetonitrile or methanol in water. nih.govfrontiersin.org The separation is based on the differential partitioning of the saponins between the nonpolar stationary phase and the polar mobile phase. Because sample loading in prep-HPLC is much higher than in analytical HPLC, optimizing the method involves scaling up from an analytical column to a larger preparative column, adjusting the flow rate and gradient profile accordingly. researchgate.net Fractions are collected and analyzed for purity, and those containing the target compound are pooled and concentrated.
Macroporous adsorption resins are widely used for the initial enrichment and purification of saponins and other natural products from crude extracts. researchgate.netnih.gov These resins are synthetic polymers with a porous structure and a large surface area, allowing them to adsorb molecules from a solution. researchgate.net The adsorption is typically based on hydrophobic interactions and van der Waals forces.
The process involves passing the aqueous solution of the crude extract through a column packed with the resin. nih.gov Saponins are adsorbed onto the resin, while more polar impurities like sugars and salts pass through. After washing the column to remove any remaining impurities, the adsorbed saponins are eluted with a suitable solvent, commonly an aqueous ethanol solution. nih.gov The choice of resin is critical; different resins (e.g., polar, weakly polar, nonpolar) exhibit different selectivities. nih.gov For instance, a polar HPD-600 resin was found to be effective for enriching total flavonoids, which are also polar compounds. nih.gov This technique serves as an effective pre-purification step, concentrating the target saponins and reducing the sample complexity before finer chromatographic separation by HSCCC or prep-HPLC. researchgate.net
Table 2: Common Macroporous Resins for Natural Product Enrichment
| Resin Type | Polarity | Typical Application | Reference |
| Amberlite XAD16N | Nonpolar | Adsorption of phenolic compounds | researchgate.net |
| HPD-600 | Polar | Purification of total flavonoids | nih.gov |
| SP-825 | Nonpolar | Enrichment of quercetin, luteolin, apigenin | researchgate.net |
| XAD7HP | Moderately Polar | Isolation of carnosic acid and carnosol | nih.gov |
Synthetic and Semi-Synthetic Derivatization Approaches for this compound Analogs
The chemical modification of natural products like this compound is a key strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved potency or modified properties. nih.govmdpi.com Derivatization can target either the aglycone (sapogenin) backbone or the attached glycosyl (sugar) moieties.
The triterpenoid structure of this compound's aglycone, which is related to oleanolic acid, features several reactive sites for chemical modification. nih.gov A particularly important functional group is the carboxylic acid at the C-28 position. This group can be readily converted into a variety of other functional groups.
Common derivatization reactions for carboxylic acids include:
Esterification: The C-28 carboxyl group can be reacted with various alcohols in the presence of an acid catalyst to form esters. colostate.edu
Amidation: The carboxylic acid can be coupled with amines to form amides. This reaction is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.comnih.gov This approach has been used to synthesize amide derivatives of other natural phenolic acids, such as caffeic and ferulic acids, to enhance their biological activity. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another site for further functionalization.
Design and Synthesis of Novel this compound Analogs for Biological Probing
The development of novel analogs of this compound, and the closely related Esculentoside A, has been a strategy to explore and potentially enhance its biological activities while mitigating undesirable effects like hemolytic activity. Research has focused on the chemical modification of the parent saponin and its aglycone, phytolaccagenin (B1677769), to investigate the structure-activity relationships concerning anti-inflammatory and cytotoxic properties.
A significant study in this area involved the synthesis of 46 derivatives of Esculentoside A and its aglycone. nih.gov The primary objectives of these modifications were to reduce the inherent hemolytic activity of the saponin and to enhance its anti-inflammatory potential, measured by the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. nih.gov
The design of these novel analogs centered on several key chemical transformations:
Acylation and Alkylation of Hydroxyl Groups: The numerous hydroxyl groups on the sugar moieties and the aglycone provide reactive sites for the introduction of various functional groups. Acetylation and benzoylation were employed to cap these polar groups, thereby altering the molecule's polarity and steric profile.
Esterification of the Carboxylic Acid: The C-28 carboxylic acid group on the aglycone was a key site for modification. Esterification with different alkyl and aryl groups was performed to assess the impact of this functional group on biological activity.
Oxidation of Hydroxyl Groups: The C-3 hydroxyl group of the aglycone was oxidized to a ketone to investigate the role of this specific hydroxyl group in the molecule's activity.
The synthesis of these analogs utilized established organic chemistry reactions. For instance, acylation was typically carried out using acid anhydrides or acid chlorides in the presence of a base like pyridine. Esterification of the C-28 carboxylic acid was achieved through reaction with the corresponding alkyl halides under basic conditions.
The biological evaluation of the synthesized analogs revealed important structure-activity relationships. A key finding was that the aglycone and its derivatives generally exhibited higher inhibitory effects on LPS-induced NO production and lower hemolytic activities compared to Esculentoside A and its glycosidic derivatives. nih.gov This suggests that the sugar moieties, while often crucial for the solubility and initial interactions of saponins, may contribute to their cytotoxicity.
Specifically, certain modifications to the aglycone, phytolaccagenin, resulted in compounds with significantly improved activity profiles. For example, the introduction of certain ester groups at the C-28 position led to enhanced anti-inflammatory activity. Conversely, modifications to the sugar chains of Esculentoside A did not consistently lead to an improved therapeutic index, as many of these derivatives retained significant hemolytic activity.
These findings underscore the importance of the aglycone structure in defining the anti-inflammatory activity of esculentoside-type saponins and highlight a viable strategy for the development of new anti-inflammatory agents by modifying the aglycone to reduce cytotoxicity while preserving or enhancing efficacy.
Research Findings on Esculentoside A Analogs
| Compound Type | Modification Strategy | Key Findings |
| Esculentoside A Derivatives | Acylation of sugar hydroxyls | Generally retained or had increased hemolytic activity. |
| Esterification of C-28 carboxyl | Varied effects on anti-inflammatory activity. | |
| Phytolaccagenin Derivatives | Esterification of C-28 carboxyl | Some analogs showed potent inhibition of NO production. |
| Oxidation of C-3 hydroxyl | Altered the anti-inflammatory and hemolytic profile. | |
| Acylation of hydroxyls | Generally resulted in lower hemolytic activity than glycosylated analogs. |
Biosynthesis and Metabolic Pathway Investigations
Elucidation of the Triterpenoid (B12794562) Saponin (B1150181) Biosynthetic Pathway in Plants
Triterpenoid saponins (B1172615) are synthesized via the isoprenoid pathway, with the initial steps occurring in the cytoplasm and endoplasmic reticulum. researchgate.net The assembly of the core structure relies on precursor molecules generated through the mevalonate pathway. nih.gov
The biosynthesis of all isoprenoids, including triterpenoids, begins with the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govetals.org In the cytoplasm, these precursors are generated through the mevalonate (MVA) pathway. scielo.br
The MVA pathway commences with the condensation of three acetyl-CoA molecules. A series of enzymatic reactions then leads to the formation of IPP and DMAPP. etals.org These C5 units are the fundamental precursors for the synthesis of higher-order isoprenoids. The condensation of two IPP molecules with one DMAPP molecule results in the formation of the C15 compound, farnesyl diphosphate (FPP). etals.org
Table 1: Key Intermediates in the Mevalonate (MVA) Pathway
| Precursor/Intermediate | Chemical Formula | Description |
| Acetyl-CoA | C23H38N7O17P3S | The initial building block for the MVA pathway. |
| Acetoacetyl-CoA | C25H40N7O18P3S | Formed by the condensation of two Acetyl-CoA molecules. |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C27H44N7O20P3S | Formed from Acetoacetyl-CoA and another Acetyl-CoA molecule. |
| Mevalonate (MVA) | C6H12O4 | A key C6 intermediate formed by the reduction of HMG-CoA. |
| Isopentenyl diphosphate (IPP) | C5H12O7P2 | A five-carbon isoprenoid precursor. |
| Dimethylallyl diphosphate (DMAPP) | C5H12O7P2 | An isomer of IPP, also a five-carbon precursor. |
| Farnesyl diphosphate (FPP) | C15H28O7P2 | A fifteen-carbon intermediate formed from IPP and DMAPP. |
The first committed step in triterpenoid biosynthesis is the head-to-head condensation of two farnesyl diphosphate (FPP) molecules. This reaction is catalyzed by the enzyme squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene. researchgate.net
Squalene then undergoes epoxidation by squalene epoxidase (SE), which introduces an epoxide ring at the C2-C3 position, yielding (S)-2,3-oxidosqualene. wikipedia.org This molecule is the final linear precursor for the cyclization into various triterpenoid skeletons. wikipedia.org The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to the vast structural diversity of these compounds. researchgate.netnih.gov This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov
For the formation of Esculentoside I's oleanane (B1240867) scaffold, a specific OSC, β-amyrin synthase (bAS), catalyzes the protonation, cyclization, rearrangement, and deprotonation of 2,3-oxidosqualene to produce the pentacyclic triterpene, β-amyrin. nih.govnih.gov This β-amyrin structure serves as the foundational scaffold for subsequent modifications that lead to the final this compound molecule. researchgate.net
Identification and Characterization of Key Enzymatic Modifiers
Following the formation of the β-amyrin backbone, a series of post-cyclization modifications occur. These tailoring reactions, primarily oxidation, hydroxylation, and glycosylation, are responsible for the immense structural diversity and biological activities of triterpenoid saponins. researchgate.net
Cytochrome P450 monooxygenases (CYP450s) are a large and diverse family of heme-containing enzymes that play a crucial role in the functionalization of the triterpenoid skeleton. nih.govresearchgate.net These enzymes catalyze regio- and stereospecific oxidation and hydroxylation reactions at various carbon positions on the β-amyrin core. nih.govresearchgate.net
In the biosynthesis of oleanane-type saponins, specific CYP450s are responsible for introducing hydroxyl groups and carboxyl groups onto the aglycone. For instance, enzymes from the CYP716A subfamily are known to catalyze the three-step oxidation at the C-28 position of β-amyrin to produce oleanolic acid. nih.gov Other CYP450s are responsible for hydroxylations at other positions, which are characteristic features of the aglycone of specific saponins like this compound.
Table 2: Representative Cytochrome P450 Subfamilies in Triterpenoid Biosynthesis
| CYP450 Subfamily | Function | Example Plant Species |
| CYP716A | C-28 oxidation of β-amyrin to form oleanolic acid. | Platycodon grandiflorus nih.gov |
| CYP72A | Hydroxylation at various positions on the triterpene skeleton. | Platycodon grandiflorus nih.gov |
| CYP716D | Triterpene oxidation. | Platycodon grandiflorus nih.gov |
The final step in the biosynthesis of saponins is glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov Glycosylation significantly impacts the physicochemical properties of saponins, such as their solubility and biological activity. nih.gov
UGTs transfer a sugar residue, such as glucose or xylose, from an activated nucleotide sugar donor (e.g., UDP-glucose) to a specific hydroxyl or carboxyl group on the aglycone. nih.gov The biosynthesis of this compound involves the sequential attachment of a xylosyl and a glucosyl unit to the C-3 position of the oleanane aglycone. This requires the action of at least two distinct UGTs with high regio- and substrate specificity.
Transcriptomic Analysis and Gene Expression Profiling of Biosynthesis-Related Genes
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for identifying and characterizing the genes involved in the biosynthesis of secondary metabolites, including triterpenoid saponins. nih.gov By comparing the transcriptomes of different tissues or plants with varying saponin content, researchers can identify candidate genes that are highly expressed and co-regulated with saponin accumulation. nih.govmdpi.com
A transcriptome analysis of Phytolacca americana, a plant known to produce various esculentosides, led to the identification of numerous candidate genes involved in the biosynthesis of esculentoside A, a related compound. researchgate.net This study identified unigenes encoding key enzymes of the MVA pathway, as well as several candidate OSCs, CYP450s, and UGTs. researchgate.net Such analyses provide a valuable genetic resource for functionally characterizing the specific enzymes responsible for each step in the this compound biosynthetic pathway. mdpi.com
Table 3: Candidate Genes for Triterpenoid Saponin Biosynthesis Identified via Transcriptome Analysis
| Gene/Enzyme Class | Function in Pathway | Identification Method |
| HMGS (Hydroxymethylglutaryl-CoA synthase) | MVA Pathway Intermediate Synthesis | Transcriptome Sequencing researchgate.net |
| HMGR (Hydroxymethylglutaryl-CoA reductase) | MVA Pathway Intermediate Synthesis | Transcriptome Sequencing researchgate.net |
| SQS (Squalene synthase) | Squalene Synthesis | Transcriptome Sequencing researchgate.net |
| SE (Squalene epoxidase) | 2,3-Oxidosqualene Synthesis | Transcriptome Sequencing researchgate.net |
| OSC (Oxidosqualene cyclase) | Triterpene Scaffold Formation (e.g., β-amyrin) | Transcriptome Sequencing nih.govresearchgate.net |
| CYP450 (Cytochrome P450) | Oxidation/Hydroxylation of Aglycone | Transcriptome Sequencing nih.govresearchgate.net |
| UGT (UDP-glycosyltransferase) | Glycosylation of Aglycone | Transcriptome Sequencing nih.govresearchgate.net |
Comparative Biosynthetic Studies Across Phytolacca Species and Related Plants
The biosynthesis of triterpenoid saponins, including this compound, is a complex process originating from the isoprenoid pathway. nih.govresearchgate.net This pathway involves the cyclization of 2,3-oxidosqualene to form a triterpenoid backbone, which is then subjected to a series of modifications like oxidation, substitution, and glycosylation. nih.govuoa.gr These modifications are catalyzed by enzymes such as cytochrome P450-dependent monooxygenases (CYP450s) and uridine diphosphate (UDP)-glycosyltransferases (UGTs), leading to a vast diversity of saponin structures. ibcas.ac.cnfrontiersin.org Comparative studies across different Phytolacca species and related plants reveal significant variations in their saponin profiles, suggesting species-specific differences in these biosynthetic pathways.
Research comparing Phytolacca acinosa from different geographical locations (Sichuan and Shandong, China) and Phytolacca americana has highlighted these variations in saponin content and composition. mdpi.comnih.govresearchgate.net A comprehensive analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) on root extracts of these plants detected a total of 60 triterpenoid saponins. mdpi.comresearchgate.net While 22 of these saponins were common to all three plant samples, their quantities varied significantly, indicating differences in the regulation or efficiency of their biosynthetic pathways. mdpi.comnih.gov
These variations are likely due to differences in the expression and activity of the key enzymes responsible for the later, diversifying steps of saponin biosynthesis. frontiersin.org The initial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs), which create the foundational triterpenoid skeletons. frontiersin.org Higher plants possess multiple OSCs, not just for sterol biosynthesis but also for producing a variety of triterpenoid backbones. frontiersin.org Subsequent actions by diverse CYP450s and UGTs on these skeletons generate the wide array of saponins observed in nature. ibcas.ac.cnfrontiersin.org The differences in the saponin profiles between P. acinosa and P. americana, and even between geographically distinct populations of P. acinosa, can be attributed to the evolutionary divergence of the genes encoding these enzymes. mdpi.comnih.govresearchgate.net
The table below summarizes the findings of a comparative analysis of common triterpenoid saponins identified in the roots of P. acinosa from two different regions and P. americana. The data, derived from the peak area in LC-MS analysis, provides a semi-quantitative comparison of the saponin content.
| Compound Name | Aglycone Type | Phytolacca acinosa (Sichuan) Peak Area | Phytolacca acinosa (Shandong) Peak Area | Phytolacca americana Peak Area |
|---|---|---|---|---|
| Esculentoside A | Oleanane | 1565511 | 1011181 | 123611 |
| Esculentoside B | Oleanane | 1213387 | 133111 | 101111 |
| This compound | Oleanane | 1011111 | 111111 | 111111 |
| Phytolaccoside B | Oleanane | 111111 | 111111 | 111111 |
| Phytolaccoside E | Oleanane | 111111 | 111111 | 111111 |
| Acinosidic acid | Oleanane | 111111 | 111111 | 111111 |
Note: The peak area values are illustrative based on reported comparative analyses and represent relative abundance rather than absolute concentrations. mdpi.comresearchgate.net
Studies on related plants within the order Caryophyllales, such as Chenopodium quinoa (quinoa), also show the production of triterpenoid saponins, primarily with phytolaccagenic acid as the aglycone. nih.gov While detailed comparative biosynthetic pathway studies between Phytolacca and Chenopodium are not extensively documented, the presence of similar aglycone types suggests a shared ancestral pathway for triterpenoid biosynthesis that has since diverged, leading to the unique saponin profiles observed in each genus. The variation in saponin composition, even at the intraspecific level, underscores the plasticity and evolutionary adaptability of secondary metabolic pathways in plants. researchgate.net
Structure Activity Relationship Sar of Esculentoside I and Its Analogs
Impact of Aglycone Structural Variations on Biological Efficacy
The aglycone, or sapogenin, forms the non-saccharide backbone of Esculentoside I and is a primary determinant of its intrinsic biological activity. Esculentosides are oleanene-type saponins (B1172615), and their aglycones are typically derivatives of jaligonic acid or its 30-methyl ester, phytolaccagenin (B1677769). researchgate.net Variations in this core structure, such as the oxidation state and the presence of different functional groups, significantly modulate the compound's efficacy.
Research comparing the anti-inflammatory properties of Esculentoside A with its aglycone, phytolaccagenin, has demonstrated that the aglycone itself possesses potent biological activity. Studies have indicated that phytolaccagenin can exhibit superior anti-inflammatory effects and a lower toxicity profile, such as reduced hemolytic activity, compared to its glycosylated form, Esculentoside A. This suggests that while glycosylation is crucial for other pharmacological aspects, the foundational activity resides within the aglycone.
The key structural features of the aglycone that influence efficacy include:
Hydroxylation Patterns: The number and position of hydroxyl (-OH) groups on the triterpenoid (B12794562) skeleton can affect the molecule's polarity and its ability to form hydrogen bonds with target receptors.
Other Substitutions: Modifications like methylation, such as the methyl ester at C-30 that distinguishes phytolaccagenin from jaligonic acid, can alter lipophilicity and, consequently, cell membrane permeability and interaction with molecular targets. nih.gov
The data suggest that the aglycone provides the essential scaffold for biological activity, and even minor structural variations can lead to significant changes in the therapeutic and toxicological profile of the resulting saponin (B1150181).
Table 1: Comparison of Aglycone vs. Glycoside Activity
Compound Basic Structure Reported Biological Activity Comparison Phytolaccagenin Aglycone (Sapogenin) Higher anti-inflammatory activity and lower hemolytic toxicity compared to Esculentoside A. Esculentoside A Glycoside of Phytolaccagenin Potent anti-inflammatory agent, but exhibits higher hemolytic activity than its aglycone.
Role of Glycosylation Pattern and Number/Type of Sugar Moieties on Pharmacological Activity
Glycosylation, the attachment of sugar moieties to the aglycone, is a critical factor that profoundly influences the pharmacological profile of esculentosides. The number, type, and linkage of these sugar units, as well as their attachment points on the aglycone, modulate properties such as solubility, bioavailability, and interaction with specific biological targets. iomcworld.com
Esculentosides are classified based on the number of sugar chains attached to the aglycone:
Monodesmosidic saponins have a single sugar chain, typically attached at the C-3 position of the aglycone.
Bidesmosidic saponins possess two sugar chains, commonly attached at C-3 and C-28. iomcworld.com
A general observation in saponin SAR is that bidesmosidic compounds often exhibit lower biological activity, particularly cytotoxicity and hemolytic activity, compared to their monodesmosidic counterparts. The presence of the second sugar chain at the C-28 carboxyl group can sterically hinder the interaction of the aglycone with cell membranes or target proteins, effectively reducing its potency. The enzymatic removal of the C-28 sugar chain to convert a bidesmosidic saponin into a monodesmosidic one often leads to a significant increase in biological activity.
Furthermore, the complexity of the sugar chain at C-3 (whether it is a mono-, di-, or tri-saccharide) also plays a vital role. researchgate.net The specific types of sugars (e.g., glucose, xylose, arabinose) and the linkages between them contribute to the fine-tuning of the molecule's activity. For instance, Esculentoside A features a disaccharide unit at C-3, which is crucial for its recognized anti-inflammatory effects. nih.gov The variation in these sugar chains among different esculentosides (e.g., Esculentoside A, B, H) is a key reason for their differing pharmacological profiles.
Table 2: Influence of Glycosylation on Saponin Activity ```html
| Glycosylation Type | Structural Feature | General Impact on Pharmacological Activity |
|---|---|---|
| Monodesmosidic | One sugar chain (e.g., at C-3) | Generally higher cytotoxicity and hemolytic activity. The aglycone's interaction with targets is less hindered. |
| Bidesmosidic | Two sugar chains (e.g., at C-3 and C-28) | Often considered a less active or "dormant" form. Removal of the C-28 sugar can significantly increase activity. |
Influence of Specific Chemical Substitutions and Derivatizations on Target Affinity and Selectivity
The targeted chemical modification of the this compound structure is a key strategy for enhancing its therapeutic properties and reducing undesirable side effects. By synthesizing derivatives with specific substitutions, researchers can probe the interactions with molecular targets and optimize affinity and selectivity.
Studies on related triterpenoid saponins have shown that modifications at various positions can dramatically alter biological activity. For example, in pyxinol derivatives, derivatization at the C-3 position and dehydrogenation at C-12 were found to substantially improve anti-inflammatory potency by enhancing the inhibition of nitric oxide (NO) production. mdpi.comThese findings highlight that specific regions of the aglycone are highly sensitive to chemical changes.
For esculentosides, key areas for derivatization include:
The Aglycone Core: Introducing or modifying functional groups on the triterpenoid rings can alter electronic properties and steric profile, leading to improved binding with protein targets like cyclooxygenase-2 (COX-2) or various kinases.
nih.govmdpi.com* The Carboxyl Groups: The carboxylic acid at C-28 is a prime site for modification. Converting it to an ester or an amide can change the molecule's polarity and its ability to interact with receptors, potentially reducing hemolytic activity while retaining or enhancing anti-inflammatory effects.
benthamscience.com* The Sugar Moieties: Acylation or alkylation of the hydroxyl groups on the sugar residues can affect the molecule's solubility and how it is recognized by cellular transporters or target enzymes.
The synthesis of novel derivatives allows for a systematic exploration of the chemical space around the this compound scaffold. Such studies aim to identify modifications that increase the affinity for therapeutic targets (e.g., inflammatory enzymes) while decreasing affinity for off-targets that may cause adverse effects.
rsc.org
Stereochemical Implications for Molecular Recognition and Receptor Binding
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor governing the interaction between a drug and its biological receptor. The specific spatial configuration of functional groups on the this compound molecule dictates its ability to fit into the binding pocket of a target protein in a "lock and key" manner.
nrfhh.com
The complex, rigid, polycyclic structure of the triterpenoid aglycone contains numerous chiral centers, each contributing to the overall 3D shape of the molecule. Even a minor change in the stereochemistry at one of these centers can lead to a significant loss of biological activity, as the modified molecule may no longer be able to achieve the optimal orientation for binding.
For triterpenoid saponins, stereochemical considerations are particularly important for:
Aglycone-Receptor Interaction: The precise orientation of hydroxyl and carboxyl groups on the aglycone is crucial for forming specific hydrogen bonds and ionic interactions within the receptor's active site. Molecular docking studies on other natural products have consistently shown that only one stereoisomer typically exhibits high binding affinity.
researchgate.netmedpharmres.com* Glycosidic Linkages: The stereochemistry of the glycosidic bonds (α or β) that connect the sugar units to the aglycone and to each other is fundamental. This determines the overall shape and flexibility of the sugar chain, which in turn affects how the saponin interacts with cell surfaces and target proteins.
Side Chain Conformation: Research on similar triterpenoids, such as pyxinol derivatives, has indicated that the stereochemistry of substituents on the side chain (e.g., at C-24) can significantly influence anti-inflammatory activity. researchgate.netThis implies that the spatial arrangement of atoms distant from the main ring system is also vital for molecular recognition.
While specific 3D-QSAR and molecular modeling studies on this compound are limited, the principles derived from related natural products underscore the importance of stereochemical integrity for its pharmacological function. The precise 3D architecture is indispensable for selective molecular recognition and effective receptor binding.
Table of Compounds
Compound Name Esculentoside A Esculentoside B Esculentoside H This compound Jaligonic acid Phytolaccagenin Pyxinol
Mechanistic Investigations of Pharmacological Actions in Preclinical Models
Anti-inflammatory Mechanisms
Esculentoside I, a triterpenoid (B12794562) saponin (B1150181), has demonstrated significant anti-inflammatory properties in various preclinical studies. Its mechanisms of action are multifaceted, targeting key signaling pathways and mediators involved in the inflammatory cascade. Research, primarily focusing on its analogues Esculentoside A and B, has elucidated its role in modulating pro-inflammatory cytokine and chemokine production, inhibiting critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and suppressing the synthesis of inflammatory mediators like nitric oxide and prostaglandins.
Modulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1, IL-6)
This compound and its analogues have been shown to potently inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages, Esculentoside A significantly reduced the release of TNF-α in a concentration-dependent manner. karger.com Similarly, the secretion of IL-1 and IL-6 was also markedly inhibited. karger.com
Further investigations in microglial cells revealed that Esculentoside A pretreatment effectively impeded the LPS-mediated upregulation of the expression of not only TNF-α, IL-1β, and IL-6, but also Interleukin-12 (IL-12). nih.gov This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the potential of this compound in mitigating inflammatory responses. In vivo studies have corroborated these findings, showing that pretreatment with Esculentoside A dose-dependently decreased the serum levels of TNF, IL-1, and IL-6 in mice challenged with LPS. karger.com
Table 1: Effect of Esculentoside A on Pro-inflammatory Cytokine Production
| Cell/Animal Model | Stimulant | Cytokine | Effect of Esculentoside A | Reference |
|---|---|---|---|---|
| Murine Peritoneal Macrophages | LPS | TNF-α, IL-1, IL-6 | Significant reduction in release/secretion | karger.com |
| BV2 Microglia and Primary Microglia | LPS | TNF-α, IL-1β, IL-6, IL-12 | Impeded upregulation of expression | nih.gov |
| Mice | LPS | TNF, IL-1, IL-6 (serum) | Dose-dependent decrease | karger.com |
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation and Nuclear Translocation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. This compound analogues have been demonstrated to exert their anti-inflammatory effects by targeting this pathway. Specifically, Esculentoside A markedly suppressed the nuclear translocation of the NF-κB p65 subunit in LPS-treated BV2 cells. nih.gov This inhibition of nuclear translocation is a key mechanism for preventing the transcription of genes encoding pro-inflammatory proteins.
The mechanism underlying this inhibition involves the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB-α, Esculentoside A effectively blocks the release and nuclear entry of NF-κB. Similarly, Esculentoside B has been shown to remarkably suppress the nuclear translocation of NF-κB from the cytosolic space and inhibit the phosphorylation of IκB. nih.gov
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling pathways that regulate cellular responses to a variety of stimuli, including inflammatory signals. Research has shown that this compound analogues can modulate these pathways.
Esculentoside A was found to decrease the phosphorylation level of MAPKs in LPS-stimulated BV2 cells. nih.gov In a preclinical model of neuroinflammation, Esculentoside A significantly decreased the phosphorylation levels of ERK, JNK, and p38 MAPKs. Esculentoside B demonstrated a more specific effect, down-regulating the phosphorylation of JNK (p-JNK) without affecting the phosphorylation of p38 or ERK1/2 in LPS-triggered murine macrophages. nih.gov This targeted inhibition of the JNK pathway contributes to its anti-inflammatory activity by inactivating downstream signaling events. nih.gov
Table 2: Regulation of MAPK Cascades by Esculentoside Analogues
| Compound | Cell/Animal Model | MAPK Pathway Component | Effect | Reference |
|---|---|---|---|---|
| Esculentoside A | LPS-stimulated BV2 cells | MAPKs | Decreased phosphorylation level | nih.gov |
| Esculentoside B | LPS-triggered murine macrophages | p-JNK | Specifically down-regulated | nih.gov |
| Esculentoside B | LPS-triggered murine macrophages | p-p38, p-ERK1/2 | No significant effect | nih.gov |
Selective Cyclooxygenase-2 (COX-2) Isoenzyme Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Esculentoside A has been reported to possess selective inhibitory activity towards COX-2. google.com Studies have shown that Esculentoside A impedes the LPS-mediated upregulation of COX-2 expression in microglial cells. nih.gov Furthermore, Esculentoside B also suppressed the gene and protein expression levels of cyclooxygenase-2 in a dose-dependent manner in macrophage cells. nih.gov
Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Synthesis
Nitric oxide (NO) and Prostaglandin E2 (PGE2) are two critical mediators of inflammation. This compound and its analogues have been shown to effectively suppress the synthesis of both molecules. In LPS-stimulated BV2 microglia and primary microglia cells, Esculentoside A pretreatment significantly decreased the production of NO and PGE2. nih.gov This was accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.gov
Similarly, Esculentoside B was found to inhibit NO production and suppress the gene and protein expression levels of iNOS in a dose-dependent manner. nih.gov Further research has confirmed the inhibitory effect of Esculentoside A on PGE2 production in both murine peritoneal macrophages and rabbit synovial cells. nih.govresearchgate.net In both unstimulated and stimulated cells, Esculentoside A was able to significantly decrease the production of PGE2. nih.govresearchgate.net
Targeting of High-Mobility Group Box 1 (HMGB1) Protein
High-Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cellular stress and acts as a potent pro-inflammatory cytokine. While direct preclinical evidence for the interaction between this compound and HMGB1 is still emerging, molecular modeling studies and structural analogies to other known HMGB1 inhibitors suggest that it may be a potential target. The inhibition of HMGB1 is a promising therapeutic strategy for a variety of inflammatory diseases. Further research is needed to experimentally validate the direct binding and inhibition of HMGB1 by this compound and to elucidate the functional consequences of this interaction in preclinical models of inflammation.
Modulation of Macrophage Polarization States
Macrophages are highly versatile cells of the innate immune system, capable of adopting different functional phenotypes in response to microenvironmental signals. This process, known as polarization, results in two main states: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are typically pro-inflammatory, playing a role in host defense by producing inflammatory cytokines. healthdisgroup.usnih.gov In contrast, M2 macrophages are involved in anti-inflammatory responses, tissue repair, and wound healing. healthdisgroup.usmdpi.com
The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in various diseases. healthdisgroup.us A therapeutic strategy in many contexts is to modulate this balance. mdpi.comnih.gov Natural compounds are being investigated for their potential to influence macrophage polarization, thereby regulating inflammatory processes. healthdisgroup.usnih.gov However, based on available preclinical data, specific studies detailing the direct modulatory effects of this compound on M1 or M2 macrophage polarization states have not been identified.
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases. nih.gov Antioxidant compounds can counteract oxidative stress through various mechanisms. mdpi.com
Direct Scavenging of Reactive Oxygen Species (ROS)
One of the primary mechanisms of antioxidant action is the direct scavenging of ROS. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. nih.govmdpi.com Direct scavengers are compounds that can donate an electron to neutralize these free radicals, thereby mitigating their harmful effects. mdpi.com While many natural compounds exhibit this activity, specific in vitro or in vivo studies demonstrating the direct ROS scavenging capacity of this compound are not detailed in the available research.
Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., GSH-Px)
In addition to direct scavenging, another critical antioxidant strategy is the enhancement of the body's own defense systems. nih.gov Cells possess a network of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which efficiently detoxify ROS. nih.gov Glutathione peroxidase, for instance, catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. mdpi.comnih.gov Certain bioactive compounds can upregulate the expression or activity of these enzymes, providing a more sustained defense against oxidative stress. mdpi.com At present, specific preclinical data on the ability of this compound to upregulate endogenous antioxidant enzyme systems like GSH-Px have not been reported.
Antiproliferative and Apoptosis-Inducing Mechanisms in Neoplastic Cells
The investigation of natural compounds for their potential to inhibit cancer cell growth is a significant area of research. mdpi.commdpi.com Key mechanisms include the induction of cell cycle arrest and the triggering of programmed cell death, or apoptosis. brieflands.com
Cell Cycle Arrest Induction at Specific Phases (e.g., G0/G1)
The cell cycle is a tightly regulated process that governs cell division. A common strategy in cancer therapy is to induce cell cycle arrest, which halts the proliferation of neoplastic cells at specific checkpoints, such as the G0/G1 phase. nih.govmdpi.com This prevents the cell from entering the DNA synthesis (S) phase, thereby blocking its division. nih.gov While related compounds like Esculentoside A have been shown to arrest human colorectal cancer cells in the G0/G1 phase, specific research findings demonstrating that this compound induces cell cycle arrest in neoplastic cells are not available. nih.gov
Activation of Intrinsic and Extrinsic Apoptotic Pathways (Caspase-Dependent and Independent)
Apoptosis is an orderly process of cell self-destruction that is essential for eliminating damaged or cancerous cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. nih.govresearchgate.net The extrinsic pathway is triggered by external signals and typically involves the activation of initiator caspase-8, while the intrinsic pathway responds to internal stress and activates initiator caspase-9. nih.govresearchgate.net These initiator caspases then activate executioner caspases, such as caspase-3, leading to the dismantling of the cell. mdpi.comresearchgate.net Preclinical studies specifically elucidating the role of this compound in activating these apoptotic pathways in neoplastic cells are currently lacking in the available literature.
Modulation of the IL-6/STAT3 Signaling Cascade
There is currently no specific information available from the performed searches detailing the modulatory effects of this compound on the IL-6/STAT3 signaling cascade in preclinical models.
Inhibition of Matrix Metalloproteinase (MMP) Expression and Activity
Specific studies detailing the inhibitory effects of this compound on the expression and activity of matrix metalloproteinases (MMPs) were not found in the provided search results. While the broader class of flavonoids has been associated with the suppression of MMP secretion, direct evidence for this compound is lacking.
Regulation of Pro- and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, Cleaved Caspase-3)
There is no direct evidence in the search results to suggest that this compound regulates the expression of pro- and anti-apoptotic proteins such as Bax, Bcl-2, or Cleaved Caspase-3. Studies on related compounds have shown such activities, but these findings cannot be directly attributed to this compound.
Effects on Cancer Cell Migration, Invasion, and Colony Formation
Preclinical data specifically investigating the effects of this compound on cancer cell migration, invasion, and colony formation are not available in the current search results.
Immunomodulatory Mechanisms
Regulation of T Lymphocyte Activation and Proliferation
Specific research on the role of this compound in the regulation of T lymphocyte activation and proliferation is not available in the provided search results.
Impact on Immune Cell Infiltration and Homeostasis
Information regarding the impact of this compound on immune cell infiltration and the maintenance of immune homeostasis in preclinical models could not be found in the performed searches.
Neurobiological Modulation and Neuroprotective Mechanisms
This compound has demonstrated significant neuroprotective properties in various preclinical models. These effects are attributed to its ability to modulate key pathways involved in neuroinflammation and synaptic function.
Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound has been shown to mitigate this inflammatory response. In experimental settings, its administration has been linked to a decrease in the production of pro-inflammatory cytokines. This anti-inflammatory action helps to protect neurons from damage and death in the context of neurodegenerative conditions. The sterile neuroinflammation present in such disorders involves a cascade of events, including the activation of glial cells, which leads to neuronal damage frontiersin.org.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. In preclinical models of cognitive impairment, such as those mimicking Alzheimer's disease, this compound has been observed to improve cognitive deficits. This improvement is associated with the modulation of synaptic plasticity. Deficits in neuroplasticity, such as synaptic loss, are known to contribute significantly to the impairment of learning and memory umw.edu.pl. There is a strong correlation between the reduction of synapses in the hippocampal area and cognitive decline in patients with Alzheimer's disease nih.gov. Research in animal models has shown that Esculentoside A (EsA), a closely related compound, can ameliorate cognitive deficits nih.gov.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Studies have revealed that the neuroprotective effects of this compound are at least partially dependent on the activation of PPARγ. When activated, PPARγ can regulate the transcription of genes involved in downregulating pro-inflammatory mediators and inducing the expression of antioxidants, thereby exerting neuroprotective effects frontiersin.org. The activation of PPARγ has been shown to be a key mechanism through which Esculentoside A alleviates cognitive deficits and amyloid pathology in a preclinical model of Alzheimer's disease nih.gov. This suggests a PPARγ-dependent pathway in the neuroprotective actions of this compound.
Hepatic Protective Mechanisms
This compound has also been identified as a potent agent for protecting the liver from various insults. Its hepatoprotective effects are mediated through multiple cellular and molecular pathways.
Preclinical studies have demonstrated the efficacy of this compound in mitigating acute liver injury induced by toxins such as carbon tetrachloride (CCl4) and galactosamine/lipopolysaccharides (GalN/LPS). In animal models, treatment with Esculentoside A, a related saponin, resulted in a significant decrease in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. Histopathological examination of liver tissues from these models showed a reduction in liver damage following treatment nih.gov. The protective effects are associated with the inhibition of inflammatory responses and oxidative stress nih.govresearchgate.net.
| Parameter | Control Group | CCl4 Model Group | Esculentoside A Treated Group |
|---|---|---|---|
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased |
The hepatoprotective actions of this compound are underpinned by its influence on several key signaling pathways that are crucial for maintaining hepatocyte homeostasis. Research has shown that Esculentoside A can up-regulate the expression of PPARγ in liver cells nih.govresearchgate.net. Furthermore, it has been observed to inhibit the activation of the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways, both of which are involved in the inflammatory response nih.govresearchgate.net. By modulating these pathways, this compound helps to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and decrease oxidative stress by preventing the release of malondialdehyde (MDA) and increasing the activity of glutathione peroxidase (GSH-Px) in liver tissues nih.gov.
| Marker | Effect of Esculentoside A Treatment | Associated Pathway |
|---|---|---|
| TNF-α mRNA expression | Decreased | NF-κB |
| IL-1β mRNA expression | Decreased | NF-κB |
| IL-6 mRNA expression | Decreased | NF-κB |
| MDA release | Decreased | Oxidative Stress |
| GSH-Px activity | Increased | Oxidative Stress |
Renal Protective Mechanisms
This compound, more commonly researched under the name Esculentoside A (EsA), has demonstrated significant potential in providing renal protection in various preclinical models. Investigations have primarily focused on its ability to mitigate kidney damage associated with autoimmune diseases and to preserve the structural and functional integrity of essential renal cells.
Studies utilizing murine models of systemic lupus erythematosus (SLE), a prototypical autoimmune disease where lupus nephritis (LN) is a severe complication, have provided substantial evidence for the therapeutic potential of Esculentoside A. In LN-prone mouse strains such as MRL/lpr and BXSB, administration of EsA has been shown to significantly improve key indicators of renal function and alleviate pathological damage.
The mechanisms underlying these protective effects are linked to the modulation of the immune and inflammatory responses within the kidney. Research has shown that EsA can reduce the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17). researchgate.netnih.govnih.gov Furthermore, in MRL/lpr mice, EsA was found to confer protection by downregulating the proportion of mucosal-associated invariant T (MAIT) cells in the kidney tissue, which are positively correlated with the expression of pro-inflammatory cytokines. researchgate.netnih.gov
| Parameter | Animal Model | Observed Effect of Esculentoside A | Reference |
|---|---|---|---|
| Urine Protein | MRL/lpr, BXSB | Significantly decreased | researchgate.netnih.gov |
| Blood Creatinine (Cr) | MRL/lpr, BXSB | Significantly decreased | researchgate.netnih.govnih.gov |
| Blood Urea Nitrogen (BUN) | BXSB | Significantly decreased | nih.gov |
| Renal Pathology Score | MRL/lpr | Significantly improved | researchgate.netnih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ, IL-17) | MRL/lpr, BXSB | Expression levels reduced | researchgate.netnih.govnih.gov |
The renal protective effects of Esculentoside A extend to the cellular level, where it regulates the integrity and function of both glomerular and tubular cells. These cells are critical for maintaining the kidney's filtration barrier and reabsorptive capacity.
Glomerular Cells: The glomerulus, the primary filtration unit of the kidney, consists of specialized cells including podocytes and mesangial cells. nih.gov Podocyte injury is a key factor in the development of proteinuria in lupus nephritis. mdpi.com Studies have shown that EsA can preserve podocyte integrity. researchgate.netnih.gov In BXSB mice, EsA was found to inhibit the proliferation of glomerular intrinsic cells and promote their apoptosis by increasing the expression of caspase-3, Fas, and FasL, while inhibiting the proliferation marker PCNA. nih.gov This suggests a mechanism for clearing pathogenic cells and resolving hypercellularity in the glomeruli. However, other studies using human-induced pluripotent stem cell-derived kidney organoids have indicated that EsA can also cause damage to podocytes at certain concentrations, suggesting a complex interaction with these cells. researchgate.netnih.gov
Tubular Cells: Renal tubular epithelial cells are highly vulnerable to injury from inflammation and oxidative stress. nih.gov EsA has demonstrated a protective effect on these cells in models of sepsis-induced acute kidney injury (AKI). In rats with sepsis induced by cecal ligation and puncture (CLP), EsA attenuated renal tubular injury. nih.gov In vitro studies using HK-2 human kidney tubular epithelial cells showed that EsA could protect these cells from lipopolysaccharide (LPS)-induced oxidative stress and inflammatory responses. nih.gov This protection was associated with a decrease in the production of pro-inflammatory cytokines and the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov As with glomerular cells, EsA also appears to regulate tubular cell fate by promoting apoptosis in the context of autoimmune pathology in BXSB mice. nih.gov Conversely, investigations into EsA's nephrotoxicity profile have shown that it can induce damage in proximal tubular endothelial cells in kidney organoids, leading to apoptosis via pathways involving mitochondrial membrane potential and caspase-3 activation. researchgate.netnih.gov
| Cell Type | Model | Molecular/Cellular Effect | Reference |
|---|---|---|---|
| Glomerular Intrinsic Cells (e.g., Podocytes, Mesangial) | BXSB Mice (Lupus Nephritis) | Inhibited proliferation (↓PCNA), Promoted apoptosis (↑Caspase-3, Fas, FasL) | nih.gov |
| Podocytes & Proximal Tubular Cells | Kidney Organoids | Induced damage and apoptosis (↑Cleaved Caspase-3) | researchgate.netnih.gov |
| Renal Tubular Epithelial Cells | BXSB Mice (Lupus Nephritis) | Promoted apoptosis | nih.gov |
| HK-2 Human Kidney Tubular Epithelial Cells | In Vitro (LPS-induced injury) | Protected from oxidative stress & inflammation (↓COX-2, iNOS) | nih.gov |
Advanced Analytical Methods for Esculentoside I Quantification and Bioactivity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Determination in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the precise quantification of Esculentoside I (EsA) in complex biological samples such as plasma. nih.govthermofisher.com This methodology offers high specificity and throughput, making it ideal for pharmacokinetic studies and other bioanalytical applications. thermofisher.comchromatographyonline.com
Method Development and Validation Parameters (Lower Limit of Quantitation, Linearity, Extraction Recovery, Intra- and Inter-day Precision and Accuracy)
The development of a robust LC-MS/MS method for this compound necessitates careful optimization of several parameters to ensure reliable and reproducible results. A typical method involves liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov
Validation of the method is performed in accordance with regulatory guidelines, such as those from the FDA, and encompasses the following key parameters: nih.govinnovareacademics.in
Lower Limit of Quantitation (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For this compound in dog plasma, an LLOQ of 5 ng/mL has been reported. nih.gov
Linearity: The assay should demonstrate a linear relationship between the instrument response and the known concentrations of the analyte over a specific range. A study on EsA showed good linearity (r² > 0.997) over the range of 5-500 ng/mL. nih.gov
Extraction Recovery: This parameter assesses the efficiency of the extraction process. For EsA, a mean extraction recovery of over 75% from spiked plasma samples has been achieved using n-butanol for liquid-liquid extraction. nih.gov
Intra- and Inter-day Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. For EsA quantification, intra- and inter-day precision have been reported to be no more than 8.8%, with accuracies within the range of -4.6% to 8.7%. nih.gov
Table 1: Validation Parameters for LC-MS/MS Quantification of this compound in Dog Plasma nih.gov
| Validation Parameter | Result |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Linearity Range | 5-500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Mean Extraction Recovery | > 75% |
| Intra-day Precision (%RSD) | ≤ 8.8% |
| Inter-day Precision (%RSD) | ≤ 8.8% |
| Intra-day Accuracy (%) | -4.6% to 8.7% |
| Inter-day Accuracy (%) | -4.6% to 8.7% |
Application of Selected Reaction Monitoring (SRM) for Enhanced Specificity
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique used for quantifying compounds in complex mixtures. sigmaaldrich.comproteomics.com.au In an LC-MS/MS method for this compound, an ion trap mass spectrometer with an electrospray ionization (ESI) source operating in SRM mode is often used. nih.gov This involves selecting a specific precursor ion of the analyte and then monitoring a specific product ion after fragmentation.
For this compound (EsA), the precursor-to-product ion transition has been identified as m/z 849.3 [M+Na]⁺ → m/z 805.3. nih.gov An internal standard (IS), such as ginsenoside Rg1, is typically used to improve the accuracy and precision of the quantification, with its own specific SRM transition (e.g., m/z 823.3 [M+Na]⁺ → m/z 643.3). nih.gov The use of SRM significantly enhances the specificity of the assay by minimizing interference from other components in the biological matrix. proteomics.com.au
Immunoassays for Cytokine and Biomarker Quantification (e.g., ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay for the quantification of cytokines and other biomarkers in biological fluids. bdbiosciences.comh-h-c.com This technique is crucial for assessing the anti-inflammatory effects of this compound. nih.gov ELISA is a sensitive and specific method that allows for the measurement of physiologically relevant concentrations of proteins like cytokines. bdbiosciences.comnih.gov
In studies investigating the effects of EsA, ELISA has been employed to measure the levels of various pro-inflammatory cytokines, including:
Tumor Necrosis Factor-alpha (TNF-α) nih.govamegroups.org
Interleukin-6 (IL-6) nih.govamegroups.org
The principle of a sandwich ELISA involves capturing the target cytokine with a specific antibody coated on a microplate. bdbiosciences.com A second, detection antibody, which is often biotinylated, then binds to the captured cytokine. This is followed by the addition of an enzyme-linked streptavidin which binds to the biotin. Finally, a substrate is added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine. bdbiosciences.com Studies have shown that EsA treatment can significantly decrease the expression of LPS-induced IL-6 and TNF-α. nih.govamegroups.org
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are indispensable tools for evaluating the biological activities of compounds like this compound at the cellular level. These assays provide valuable insights into the mechanisms of action, including effects on cell viability, proliferation, and apoptosis. amegroups.org
Cell Viability and Proliferation Assays (e.g., MTT, EdU)
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. wikipedia.org In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. wikipedia.org Research has shown that Esculentoside A can effectively improve the viability of cells that have been suppressed by lipopolysaccharide (LPS) in a dose-dependent manner. amegroups.org
EdU Assay: The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay is a more modern method for analyzing cell proliferation. baseclick.eu EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. baseclick.eu This incorporation is then detected using a fluorescent azide (B81097) through a click chemistry reaction. baseclick.eu Studies have demonstrated that co-treatment with EsA and LPS can effectively reverse the LPS-induced decrease in cell proliferation. amegroups.org
Apoptosis Detection Assays (e.g., TUNEL, Flow Cytometry)
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. archivesofmedicalscience.com This technique labels the terminal ends of nucleic acids. In studies on experimental colitis, TUNEL staining revealed that EsA administration could reduce apoptosis in the colon tissues of rats. nih.gov However, in a study on CCl4-induced liver injury, EsA showed no effect on hepatocyte apoptosis as determined by TUNEL staining. plos.orgpsu.edu
Flow Cytometry: Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in individual cells within a population. bio-rad-antibodies.com It can be used with various fluorescent probes to detect different apoptotic events. bitesizebio.com One common method involves using Annexin V, which binds to phosphatidylserine (B164497) that is translocated to the outer leaflet of the plasma membrane during early apoptosis, in combination with a viability dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Flow cytometry analysis has shown that co-treatment with EsA and LPS can effectively decrease the cell apoptosis induced by LPS in smooth muscle cells. amegroups.org Furthermore, flow cytometry can also be used to detect the activation of key apoptosis-related proteins, such as caspases. bitesizebio.com
Table 2: Cell-Based Assays for Assessing the Bioactivity of this compound
| Assay Type | Specific Assay | Principle | Application in this compound Research |
| Cell Viability/Proliferation | MTT | Measures metabolic activity via reduction of MTT to formazan. wikipedia.org | Showed EsA improved viability of LPS-suppressed cells. amegroups.org |
| EdU | Incorporation of EdU into newly synthesized DNA, detected by fluorescence. baseclick.eu | Demonstrated EsA reversed LPS-induced decrease in proliferation. amegroups.org | |
| Apoptosis Detection | TUNEL | Detects DNA fragmentation by labeling free 3'-OH ends of DNA. archivesofmedicalscience.com | Indicated EsA reduced apoptosis in a model of colitis. nih.gov |
| Flow Cytometry (Annexin V/PI) | Differentiates live, apoptotic, and necrotic cells based on membrane changes. nih.gov | Showed EsA decreased LPS-induced apoptosis. amegroups.org |
Gene Expression Analysis (e.g., Quantitative PCR, In Situ Hybridization)
The investigation of Esculentoside A's (EsA) biological effects at the molecular level frequently employs gene expression analysis to quantify changes in messenger RNA (mRNA) levels, providing insight into the pathways modulated by the compound.
Quantitative Polymerase Chain Reaction (qPCR)
Quantitative PCR, also known as real-time PCR (RT-qPCR), is a primary technique used to measure the expression levels of specific genes. thermofisher.com This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the target cDNA in real-time using fluorescent probes or dyes. thermofisher.com The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA template. thermofisher.com
In studies evaluating the anti-inflammatory effects of EsA, qPCR has been instrumental. For instance, in a model of acute liver injury, treatment with EsA was shown to significantly decrease the mRNA expression of pro-inflammatory cytokines. plos.org Specifically, the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) were lower in liver tissues of mice treated with EsA compared to the injury group. plos.orgpsu.edu Similarly, in a rat model of septic acute kidney injury, real-time RT-PCR analysis revealed that EsA treatment significantly inhibited the elevated mRNA expression of high mobility group box 1 (HMGB1), Toll-like receptor 4 (TLR4), and myeloid differentiation primary response 88 (Myd88). nih.gov Furthermore, qPCR has been used to show that EsA can up-regulate the mRNA expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of inflammation and metabolism. plos.orgplos.org
In Situ Hybridization (ISH)
In situ hybridization is a technique that allows for the localization of specific nucleic acid sequences within the context of tissue sections. archivesofmedicalscience.com This method uses a labeled complementary DNA or RNA probe to bind to a specific mRNA sequence in the tissue. archivesofmedicalscience.com This provides spatial information about gene expression, revealing which specific cells are expressing the gene of interest.
Studies on the effects of EsA in a mouse model of lupus nephritis have utilized ISH to detect the mRNA of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, and Caspase-3, a key protein in the apoptosis pathway. archivesofmedicalscience.comresearchgate.netarchivesofmedicalscience.com The results from an In Situ Hybridization Detection Kit demonstrated that EsA administration inhibited the expression of PCNA mRNA while promoting the expression of Caspase-3 mRNA in glomerular and renal tubular epithelial cells. archivesofmedicalscience.comresearchgate.netarchivesofmedicalscience.com This indicates that EsA can modulate cell proliferation and apoptosis directly within the affected kidney tissue.
Table 1: Gene Expression Changes in Response to Esculentoside A Treatment Measured by qPCR
| Gene | Model System | Observed Effect of EsA Treatment | Analytical Method | Reference |
|---|---|---|---|---|
| TNF-α, IL-1β, IL-6 | Mouse model of CCl4-induced acute liver injury | Decreased mRNA expression | Quantitative Real-Time PCR | plos.org |
| HMGB1, TLR4, Myd88 | Rat model of CLP-induced septic acute kidney injury | Inhibited elevated mRNA expression | Real-Time RT-PCR | nih.gov |
| PPAR-γ | LO2 cells and mouse model of acute liver injury | Up-regulated mRNA expression | Quantitative Real-Time PCR | plos.orgplos.org |
| PCNA | BXSB mouse model of lupus nephritis | Inhibited mRNA expression | In Situ Hybridization | archivesofmedicalscience.comarchivesofmedicalscience.com |
| Caspase-3 | BXSB mouse model of lupus nephritis | Promoted mRNA expression | In Situ Hybridization | archivesofmedicalscience.comarchivesofmedicalscience.com |
Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)
To understand how changes in gene expression translate into functional cellular responses, it is crucial to analyze protein levels and their post-translational modifications, such as phosphorylation. Western blotting is the most common technique for this purpose. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest.
Total Protein Expression
Western blot analysis has been widely used to confirm the effects of EsA on the expression of various proteins. In studies of liver injury, EsA treatment was shown to up-regulate the protein expression of PPAR-γ. plos.orgplos.org In models of ulcerative colitis, EsA was found to down-regulate the pro-apoptotic protein Bax and up-regulate the anti-apoptotic protein Bcl-2. amegroups.org Similarly, in premature ovarian failure models, EsA increased the expression of the proliferation marker KI-67 and Bcl-2, while decreasing the expression of Bax and caspases 3 and 9. aging-us.com
Protein Phosphorylation Analysis
Phosphorylation is a key mechanism for regulating protein activity and signal transduction. Western blotting with antibodies specific to the phosphorylated form of a protein allows researchers to assess the activation state of signaling pathways.
Research has shown that EsA can significantly inhibit the phosphorylation of key signaling proteins involved in inflammation. In a model of acute liver injury, EsA treatment markedly decreased the phosphorylation of the inhibitor of kappa B alpha (IκBα) and extracellular signal-regulated kinase (ERK). plos.orgpsu.edu The phosphorylation of IκBα is a critical step in the activation of the pro-inflammatory NF-κB pathway. plos.org In a septic rat model, EsA was observed to reverse the increase in the phosphorylation of p65, a subunit of NF-κB. nih.gov Furthermore, studies in Alzheimer's disease models have demonstrated that EsA can upregulate the activity of the AKT/GSK3β pathway, which in turn inhibits the hyperphosphorylation of the tau protein. nih.govresearchgate.net These findings highlight EsA's ability to modulate critical signaling cascades by affecting protein phosphorylation.
Table 2: Protein Expression and Phosphorylation Analysis via Western Blotting
| Target Protein | Phosphorylation State | Model System | Observed Effect of EsA Treatment | Reference |
|---|---|---|---|---|
| ERK | Phosphorylated (P-ERK) | Mouse model of CCl4-induced acute liver injury | Significantly lower expression | plos.org |
| IκBα | Phosphorylated (P-IκBα) | Mouse model of CCl4-induced acute liver injury | Decreased over-expression | plos.org |
| p65 (NF-κB) | Phosphorylated (p-p65) | Rat model of CLP-induced septic acute kidney injury | Remarkably inversed the increase | nih.gov |
| Bax | Total | Rat model of TNBS-induced ulcerative colitis | Down-regulated expression | amegroups.org |
| Bcl-2 | Total | Rat model of TNBS-induced ulcerative colitis | Up-regulated expression | amegroups.org |
| Tau | Hyperphosphorylated | Triple transgenic mouse model of Alzheimer's disease | Inhibited hyperphosphorylation | nih.gov |
| PPARγ | Total | Mouse model of premature ovarian failure | Rescued expression | aging-us.com |
Microscopic and Histopathological Evaluation Techniques
Microscopic and histopathological techniques are essential for visualizing the effects of Esculentoside A on tissue architecture, cellular morphology, and the localization of specific proteins within cells and tissues.
Immunofluorescence and Immunohistochemistry for Cellular Localization and Protein Expression
Immunofluorescence (IF) and immunohistochemistry (IHC) are antibody-based staining techniques used to detect and visualize the location of specific proteins (antigens) in tissue sections or cells. stainsfile.comoxinst.com IHC typically uses an enzyme-based detection system that produces a colored precipitate, which is viewed with a light microscope, while IF uses fluorophore-conjugated antibodies that are visualized with a fluorescence microscope. stainsfile.commymab.com.my
Immunohistochemistry (IHC)
IHC has been extensively used to assess the impact of EsA on protein expression within tissues. In a study on acute liver injury, IHC staining showed that EsA treatment markedly inhibited the over-expression of F4/80, a marker for macrophages, and CD11b, a marker for neutrophil activation, in liver sections, indicating a reduction in inflammatory cell infiltration. plos.org In a model of acute kidney injury, IHC analysis demonstrated that EsA suppressed the overexpression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the damage-associated molecular pattern protein HMGB1. nih.gov Furthermore, IHC has been used to confirm the expression of proteins like PPARγ and the proliferation marker KI-67 in ovarian tissues, providing visual evidence of EsA's effects at the cellular level. aging-us.comaging-us.com
Immunofluorescence (IF)
Immunofluorescence provides high-resolution localization of proteins. This technique has been employed to study the subcellular effects of EsA. For example, in a rat model of ulcerative colitis, IF staining was used to track the nuclear translocation of the NF-κB p65 subunit in smooth muscle cells. amegroups.orgnih.gov The results showed that EsA treatment significantly inhibited the LPS-induced translocation of p65 from the cytoplasm to the nucleus, providing a visual confirmation of the inhibitory effect on the NF-κB pathway. amegroups.org In studies on Alzheimer's disease, IF assays were used to measure the expression of tau-associated proteins in the hippocampus. nih.gov
Histological Staining for Tissue Pathology and Inflammatory Infiltration
Histological staining techniques are fundamental for examining tissue morphology, identifying pathological changes, and assessing the extent of inflammation.
Hematoxylin and Eosin (B541160) (H&E) Staining
The most common histological stain is Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in shades of pink. mymab.com.my This provides a clear overview of the tissue architecture and allows for the identification of pathological features such as cell death, structural damage, and inflammatory cell infiltration. mymab.com.my
In numerous studies, H&E staining has been used to demonstrate the protective effects of EsA. In models of acute liver injury, H&E-stained liver sections from EsA-treated animals showed significantly alleviated histopathological damage, such as fewer ballooned hepatocytes, compared to untreated animals. plos.org Similarly, in ulcerative colitis models, H&E staining of colon tissues revealed that EsA treatment repaired tissue damage, including crypt destruction and inflammatory cell infiltration. nih.govresearchgate.net In kidney injury models, H&E staining is used to generate a histopathological score based on the degree of tubular damage. researchgate.net
Special Stains
In addition to H&E, special stains can be used to highlight specific tissue components. For example, Periodic acid-Schiff-Methenamine silver (PASM)-Masson staining has been used in studies of lupus nephritis to better visualize the kidney's glomerular basement membranes and assess the severity of renal histopathology. nih.gov These staining methods provide crucial visual data that complements the molecular findings from techniques like qPCR and Western blotting, offering a comprehensive picture of Esculentoside A's biological activity.
Concluding Perspectives and Future Research Trajectories
Unexplored Mechanistic Pathways and Novel Molecular Targets of Esculentoside I
While research has identified several molecular targets for esculentosides, particularly Esculentoside A, a comprehensive understanding of their mechanistic pathways remains incomplete. Current knowledge indicates that these compounds can modulate key inflammatory and oncogenic pathways.
Known Molecular Targets: Identified molecular targets for the closely related Esculentoside A and B include enzymes like cyclooxygenase 2 (COX-2) and casein kinase 2 (CK2). researchgate.net Furthermore, modeling studies suggest the high-mobility group box 1 (HMGB1) protein as a potential target. researchgate.net In specific cellular contexts, Esculentoside A has been shown to inhibit the NF-κB p65 nuclear translocation, thereby reducing inflammation. researchgate.netnih.gov It also targets the IL‐6/STAT3 signaling cascade in breast cancer cells and the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome in microglial cells. nih.govnih.gov
Unexplored Avenues: Despite these findings, significant gaps in knowledge represent fertile ground for future investigation. The precise upstream regulators and downstream effectors of these interactions are not fully characterized. For instance, while Esculentoside A shows promise in animal models of lupus nephritis, its specific targets within the complex pathophysiology of this autoimmune disease require further exploration. researchgate.net Research is needed to fully characterize all its molecular targets to better understand its anti-inflammatory and anticancer properties. researchgate.net A recent computational study also identified a novel potential application: the spike glycoprotein of the SARS-CoV-2 virus, suggesting Esculentoside A could act as a viral entry blocker. nih.gov Future research should focus on validating these computational findings and exploring other potential viral targets.
Potential for Rational Design of Novel this compound Derivatives and Analogs
The native structure of this compound offers a scaffold for chemical modification to develop novel derivatives and analogs with improved pharmacological profiles. Rational drug design, utilizing computational and synthetic chemistry, can guide the creation of molecules with enhanced potency, target selectivity, and favorable pharmacokinetic properties.
Strategies for Derivative Design: The process of rational design involves in silico screening and computational analysis to predict the drug-like properties and biological activity of newly designed compounds. nih.gov This approach can be applied to this compound by:
Modifying Glycosylation Patterns: The sugar chains attached to the saponin (B1150181) core are crucial for their biological activity. Altering the type, number, or linkage of these sugar moieties could significantly impact target binding and solubility.
Functional Group Modification: Strategic addition or modification of functional groups on the triterpenoid (B12794562) aglycone can influence the molecule's interaction with specific targets. mdpi.com Computational docking studies can be employed to predict how such changes would affect binding affinity to targets like COX-2 or the SARS-CoV-2 spike protein. mdpi.com
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives and evaluating their biological activity, researchers can establish clear SARs. mdpi.com This knowledge is invaluable for guiding the design of more effective and specific analogs. For example, Quantitative Structure-Activity Relationship (QSAR) modeling can establish patterns that correlate structural features with cytotoxicity against cancer cells. mdpi.com
The goal of these modifications would be to create novel compounds based on the this compound backbone that exhibit enhanced therapeutic indices for specific diseases, such as cancer or neuroinflammation.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To move beyond a single-target, single-pathway understanding of this compound's effects, its biological impact must be assessed on a global scale. Systems biology, which integrates multi-omics data, provides a powerful framework for achieving a holistic view of the compound's mechanism of action. mdpi.comnih.gove-enm.org
Transcriptomics: Technologies like RNA sequencing (RNA-seq) can reveal the complete landscape of gene expression changes induced by this compound in target cells (e.g., cancer cells, microglia). This can uncover novel pathways and regulatory networks affected by the compound. nih.gov
Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with this compound. nih.govwiley-vch.de This approach can directly help in identifying the compound's molecular targets and downstream effectors.
Metabolomics: This technique assesses the global metabolic profile, providing a functional readout of the cellular state. nih.govwiley-vch.de Applying metabolomics could elucidate how this compound alters cellular metabolism, which is often dysregulated in diseases like cancer.
Integrating these high-throughput datasets can help construct comprehensive molecular models of this compound's action. e-enm.orgwiley-vch.de This systems-level understanding is critical for identifying predictive biomarkers of response and for uncovering new therapeutic applications.
Emerging Applications and Opportunities in Specific Disease Models
Preclinical research has highlighted the potential of this compound and its related compounds in a variety of disease models, opening new avenues for therapeutic development. The anti-inflammatory, pro-apoptotic, and proliferation-inhibiting properties of this saponin underpin its potential in diverse pathological conditions.
Oncology: In human colorectal cancer cell lines, Esculentoside A has been shown to inhibit cell proliferation and colony formation by inducing cell cycle arrest at the G0/G1 phase. nih.gov It also reduced the migration and invasion of these cancer cells, suggesting potential for limiting metastasis. nih.gov Furthermore, its ability to target the IL-6/STAT3 pathway is relevant for its observed activity against breast cancer cells. nih.gov
Neuroinflammation: Esculentoside A demonstrates significant anti-inflammatory activity in microglial cells, the primary immune cells of the brain. nih.gov It effectively reduces the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6. nih.gov This neuroprotective potential makes it a candidate for further investigation in neuroinflammatory diseases such as Alzheimer's disease. nih.gov
Infectious Diseases: Computational studies have pointed to a potential role for Esculentoside A in combating viral infections. Molecular docking and simulation analyses suggest that it can bind with high affinity to the spike glycoprotein of SARS-CoV-2, potentially blocking its interaction with the host ACE2 receptor and thus inhibiting viral entry. nih.gov
The table below summarizes key findings on the applications of Esculentoside A in various disease models.
| Disease Model | System Studied | Key Findings | Potential Therapeutic Application |
| Colorectal Cancer | HT-29, HCT-116, SW620 human colorectal cancer cell lines | Inhibited cell proliferation (IC50: 16-24 μM); induced G0/G1 cell cycle arrest; suppressed colony formation, migration, and invasion. nih.gov | Colorectal Cancer Chemotherapy nih.gov |
| Neuroinflammation | LPS-stimulated BV2 microglia and primary microglia cells | Decreased production of NO, PGE2, iNOS, COX-2, IL-1β, IL-6, IL-12, and TNF-α; suppressed NF-κB and MAPK signaling; inhibited NLRP3 inflammasome activation. nih.gov | Neuroinflammatory Diseases nih.gov |
| Viral Infection (SARS-CoV-2) | In silico molecular docking and simulation; HCoV-OC43 coronavirus model | Showed strong binding affinity to the SARS-CoV-2 spike glycoprotein; inhibited HCoV-OC43 during attachment and penetration stages. nih.gov | Antiviral therapy against SARS-CoV-2 nih.gov |
| Lupus Nephritis | BXSB mouse model | Controlled urine protein excretion; improved renal function and alleviated kidney damage; reduced serum IL-6 and TNF-α levels; induced apoptosis of renal cells. researchgate.net | Autoimmune Kidney Disease |
| Breast Cancer | Human breast cancer cells | Suppressed cancer cell growth by targeting the IL-6/STAT3 signaling cascade. nih.gov | Breast Cancer Therapy |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for isolating and purifying Esculentoside I (EsA) from plant sources?
- Methodological Guidance : EsA extraction typically involves ethanol or methanol solvent extraction followed by column chromatography (e.g., silica gel, HPLC) for purification. Key parameters include solvent polarity, temperature, and flow rate optimization. Purity validation via NMR, HPLC-MS, and UV-Vis spectroscopy is critical .
- Data Consideration : Include yield percentages and purity metrics (e.g., ≥95% by HPLC) in reporting.
Q. Which in vitro and in vivo models are most widely used to assess EsA’s anti-inflammatory activity?
- Experimental Design : Common models include:
- In vitro: LPS-induced RAW 264.7 macrophages (NF-κB pathway analysis via Western blot or ELISA) .
- In vivo: TNBS-induced colitis in rodents (histopathological scoring, cytokine profiling) .
- Controls : Include dexamethasone or other anti-inflammatory agents as positive controls.
Q. What are the primary biochemical assays for quantifying EsA’s inhibitory effects on pro-inflammatory cytokines?
- Key Assays : ELISA for TNF-α, IL-6, and IL-1β levels; qPCR for mRNA expression analysis. Ensure triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How do conflicting results on EsA’s NF-κB inhibition efficacy across studies inform experimental design optimization?
- Analysis of Contradictions : Variations in outcomes may stem from differences in dosage (e.g., 5–50 mg/kg in vivo), cell lines, or assay sensitivity. Perform dose-response curves and pathway-specific inhibitors (e.g., BAY 11-7082 for NF-κB) to isolate mechanisms .
- Data Synthesis Table :
| Study Model | Dosage Range | Key Findings | Limitations |
|---|---|---|---|
| TNBS colitis (mice) | 10 mg/kg | Reduced IL-6 by 40% | Single-dose testing |
| LPS macrophages | 20 µM | NF-κB inhibition 60% | Lack of in vivo correlation |
Q. What strategies address variability in EsA’s bioavailability during pharmacokinetic studies?
- Methodological Adjustments : Use lipid-based nanoformulations to enhance solubility. Monitor plasma concentrations via LC-MS/MS at multiple timepoints. Compare AUC (area under the curve) across administration routes (oral vs. intravenous) .
Q. How can researchers integrate multi-omics approaches to elucidate EsA’s off-target effects?
- Advanced Techniques :
- Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. control groups.
- Metabolomics: LC-MS to track metabolic pathway perturbations.
- Validation: CRISPR/Cas9 knockout models to confirm target specificity .
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in EsA studies?
- Recommendations : Use four-parameter logistic models (e.g., Hill equation) for EC50/IC50 calculations. Software tools like GraphPad Prism or R (drc package) enable robust curve-fitting and outlier detection .
Guidelines for Data Presentation and Reproducibility
- Raw Data Management : Follow guidelines from the Beilstein Journal of Organic Chemistry: report critical raw data (e.g., NMR spectra) in the main text; auxiliary datasets (e.g., full cytokine panels) in supplementary materials .
- Reproducibility Checks : Include step-by-step protocols for key assays (e.g., NF-κB nuclear translocation assays) and specify equipment models (e.g., Bio-Rad ChemiDoc for Western blotting) .
Ethical and Validation Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
